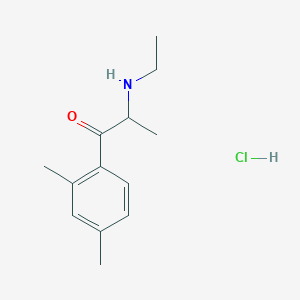

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Description

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |

InChI Key |

RMQQYNPFIBFBRC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=C(C=C(C=C1)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step α-Bromination and Nucleophilic Substitution

The most widely documented method involves a two-step process :

- α-Bromination of the precursor ketone (1-(2,3-dimethylphenyl)propan-1-one ) using bromine (Br₂) in the presence of hydrobromic acid (HBr) or acetic acid (CH₃COOH) as a catalyst.

- Nucleophilic substitution of the α-bromo intermediate with ethylamine (C₂H₅NH₂) to form the free base, followed by hydrochloric acid (HCl) treatment to yield the monohydrochloride salt.

Reaction Scheme :

$$

\text{1-(2,3-Dimethylphenyl)propan-1-one} \xrightarrow[\text{HBr/CH₃COOH}]{\text{Br}_2} \text{α-Bromo-1-(2,3-dimethylphenyl)propan-1-one} \xrightarrow[\text{HCl}]{\text{C₂H₅NH₂}} \text{Target Compound}

$$

Key parameters:

Alternative Route: Reductive Amination

A less common approach involves reductive amination of 1-(2,3-dimethylphenyl)propan-1-one with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (MeOH). This method avoids bromination but requires strict pH control (pH 4–6) and yields ~60–70% purity, necessitating extensive purification.

Optimization of Critical Parameters

Solvent and Temperature Effects

| Parameter | Bromination Step | Amination Step |

|---|---|---|

| Solvent | Dichloromethane | Chloroform |

| Temperature | 0–5°C | 40–60°C |

| Reaction Time | 1–2 hours | 12–24 hours |

| Yield | 75–85% | 65–75% |

Higher temperatures during bromination lead to over-bromination , while insufficient reaction time in the amination step results in unreacted intermediates.

Catalysts and Additives

- HBr vs. HCl : HBr increases bromination efficiency (90% vs. 70% with HCl).

- Triethylamine (Et₃N) : Used in stoichiometric amounts (1.2–1.5 eq.) during amination to neutralize HBr and drive the reaction forward.

Purification and Isolation

Crystallization

The crude product is purified via recrystallization from ethanol (EtOH) or isopropanol (IPA), yielding a white crystalline solid with >98% purity.

Conditions :

Chromatographic Methods

For high-purity requirements (>99%), column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) is employed. This step removes residual ethylamine and dimeric byproducts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, mobile phase: 70% MeCN/30% H₂O (0.1% TFA), retention time: 6.8 minutes.

- Melting Point : 192–194°C (decomposition).

Industrial-Scale Synthesis

Patented methods emphasize continuous-flow reactors to enhance scalability and reduce bromine handling risks. Key innovations include:

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that substituted cathinones like 2,4-DMEC produce stimulant effects similar to amphetamines. Studies have shown that compounds in this class can affect neurotransmitter systems, particularly dopamine and norepinephrine pathways, leading to increased locomotor activity in animal models . This makes them valuable for exploring mechanisms underlying stimulant drug action and addiction.

Toxicological Studies

Due to its psychoactive nature, 2,4-DMEC is often included in toxicological screenings. Understanding its metabolic pathways and potential toxic effects is crucial for forensic science and public health. It has been identified in various drug formulations, necessitating comprehensive studies on its pharmacokinetics and toxicodynamics .

Substance Identification

The identification of 2,4-DMEC in seized substances is critical for law enforcement agencies. Its presence in recreational drugs requires analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for accurate detection and quantification .

Legal Implications

The classification of 2,4-DMEC as a controlled substance in various jurisdictions highlights the need for ongoing research into its prevalence and impact on public health. Forensic studies contribute to legal frameworks by providing evidence on the drug's effects and associated risks .

Case Study: Stimulant Abuse

In a study examining the patterns of stimulant abuse among young adults, 2,4-DMEC was found to be among the substances frequently misused. The research involved surveys and toxicological analyses from clinical settings, illustrating the need for awareness and intervention strategies targeting this demographic .

Case Study: Emergency Room Admissions

Data from emergency room admissions indicated a rise in cases linked to synthetic cathinones, including 2,4-DMEC. This case study analyzed patient outcomes and highlighted the importance of rapid identification methods for effective treatment protocols .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves its interaction with molecular targets and pathways. This may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Cathinones

Pharmacological and Forensic Relevance

Psychostimulant Activity

- 2,4-DMEC·HCl: Limited clinical data exist, but its structural similarity to 3,4-DMEC and 4-MEC suggests stimulant effects via dopamine/norepinephrine reuptake inhibition. The 2,4-dimethyl group may reduce metabolic degradation compared to monosubstituted analogues .

- 4-MEC·HCl: Widely reported in forensic cases due to its euphoric effects. Detected in methanolic solutions and crystalline forms, with a shorter detection window in urine compared to 4-MMC (mephedrone) .

- 4-CEC·HCl : Associated with acute toxicity in clinical reports, including agitation and tachycardia. The chloro substituent enhances receptor binding affinity but also toxicity risks .

Detection and Analytical Differentiation

- UV Spectroscopy : 2,4-DMEC·HCl shares λmax values (204, 258 nm) with 3,4-DMEC but differs in peak intensity ratios, aiding differentiation .

- Mass Spectrometry: Characteristic fragmentation patterns include the loss of HCl (Δm/z 36) and cleavage of the ethylamino group (m/z 72) .

- NMR : The 2,4-dimethyl substitution produces distinct aromatic proton splitting (e.g., doublet-of-doublets for H-3 and H-5 protons) compared to 3,4-DMEC’s singlet for H-2 .

Hydrogen-Bonding and Crystallography

- 2,4-DMEC·HCl: Forms a hydrogen-bonded network between the protonated ethylamino group (N–H<sup>+</sup>) and chloride ions, stabilizing its crystal structure. Bond lengths: N–H···Cl = 2.85 Å .

- 3,4-DMEC·HCl : Exhibits shorter N–H···Cl bonds (2.78 Å) due to steric effects from adjacent methyl groups, altering solubility and melting points .

Research Findings and Implications

- Stability : 2,4-DMEC·HCl’s stability at -20°C makes it a persistent environmental contaminant, requiring advanced detection methods in wastewater analysis .

- Forensic Prevalence : While 2-MEC (2-methylphenyl analogue) was reported in Sweden in 2015, 2,4-DMEC remains rare in seized samples, suggesting clandestine synthesis challenges .

- Toxicity : Positional isomerism (e.g., 2,4 vs. 3,4-DMEC) significantly impacts metabolic pathways. 3,4-DMEC is more rapidly glucuronidated in vitro, reducing its half-life compared to 2,4-DMEC .

Biological Activity

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride, commonly referred to as 2,4-DMEC, is a synthetic compound with notable biological activity. It belongs to the class of cathinones, which are structurally related to amphetamines and have stimulant properties. This article provides a detailed examination of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

- Chemical Formula : C₁₃H₁₉ClN₁O

- Molecular Weight : 241.76 g/mol

- CAS Number : 2702352-15-4

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₁O |

| Molecular Weight | 241.76 g/mol |

| CAS Number | 2702352-15-4 |

Pharmacological Effects

The primary biological activities of 2,4-DMEC are linked to its interactions with neurotransmitter systems, particularly the dopamine (DAT) and serotonin (SERT) transporters. Research indicates that compounds with similar structures exhibit varying degrees of selectivity and potency at these sites.

-

Dopamine Transporter (DAT) :

- Compounds in the cathinone class often show significant inhibition of dopamine reuptake. For example, structurally similar analogs have been reported with IC50 values ranging from nanomolar to micromolar concentrations at DAT.

- A study found that certain substitutions on the phenyl ring enhance binding affinity and selectivity for DAT over SERT .

- Serotonin Transporter (SERT) :

Structure-Activity Relationship (SAR)

The biological activity of 2,4-DMEC can be significantly influenced by modifications in its chemical structure. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the aromatic ring enhances the compound's potency at DAT.

- Alkyl Substitutions : Variations in alkyl group positioning can alter the selectivity between DAT and SERT.

Table 2: SAR Insights from Related Compounds

| Compound | IC50 (DAT) | IC50 (SERT) | Selectivity Ratio (SERT/DAT) |

|---|---|---|---|

| Compound A | 3.7 nM | 137 nM | 37 |

| Compound B | 19.7 nM | 1111 nM | 56 |

| 2,4-DMEC | TBD | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to 2,4-DMEC:

- Cocaine Addiction Treatment :

- Behavioral Assessments :

-

Toxicological Studies :

- Toxicological profiles are critical for understanding safety and efficacy. While specific data on 2,4-DMEC is limited, related compounds have shown varied toxicity profiles depending on their structural modifications.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves a multi-step synthesis starting with a Claisen-Schmidt condensation between 2,4-dimethylacetophenone and an ethylamine derivative. For example, analogous ketones are synthesized via base-catalyzed condensation (e.g., NaOH in ethanol) followed by hydrochlorination . To optimize efficiency:

- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification: Employ recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salts (≥95% purity) .

- Yield Improvement: Adjust stoichiometric ratios (e.g., 1.2:1 ketone:amine) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern (2,4-dimethyl groups) and ethylamino side chain. Compare chemical shifts with structurally similar cathinone derivatives (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation pattern, particularly cleavage at the ketone-amine bond .

- HPLC-UV: Use reversed-phase C18 columns with UV detection (λmax ~350 nm for conjugated systems) to assess purity and stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling for this compound?

Methodological Answer: Discrepancies often arise from crystal packing effects versus gas-phase computational models. To address this:

- X-ray Crystallography: Obtain single-crystal data to confirm bond lengths and angles (e.g., C=O bond ~1.22 Å, C-N ~1.47 Å). Compare with analogs like 1-(2,4-dichlorophenyl)propenone structures .

- DFT Calculations: Perform geometry optimization using B3LYP/6-31G(d) basis sets. Adjust for solvent effects (e.g., PCM model for ethanol) to align with experimental NMR shifts .

- Dynamic Simulations: Conduct molecular dynamics (MD) simulations to assess conformational flexibility in solution versus rigid crystal lattices .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :

- Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS.

- Biotic Transformation: Use soil microcosms with microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions. Monitor metabolites like 2,4-dimethylbenzoic acid.

- Ecotoxicity Screening: Perform Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity of degradation intermediates .

Q. How can isomer formation during synthesis be minimized, and what analytical tools detect stereochemical impurities?

Methodological Answer:

- Stereocontrol: Use chiral auxiliaries (e.g., (R)- or (S)-proline) during the amine coupling step to reduce racemization .

- Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

- NMR NOE Experiments: Detect spatial proximity of protons to confirm stereochemistry (e.g., NOE between ethylamino and aromatic protons) .

Q. What strategies mitigate contradictions in receptor-binding data across different assay systems?

Methodological Answer:

- Assay Standardization: Use cell lines stably expressing human monoamine transporters (e.g., HEK-293 cells for SERT/DAT inhibition studies) to reduce variability .

- Orthogonal Assays: Combine radioligand binding (e.g., [³H]citalopram displacement) with functional assays (e.g., FLIPR Calcium Flux) to confirm activity .

- Molecular Docking: Compare binding poses in homology models of receptors (e.g., dopamine D2 receptor) to identify assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.